molecular formula C28H38F6NOPS B13648896 (R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13648896
M. Wt: 581.6 g/mol
InChI Key: BELUDLNVUMPTFA-WLSFXFSBSA-N
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Description

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes trifluoromethyl groups, a phosphanyl group, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the phosphanyl intermediate: This involves the reaction of 2-(di-tert-butylphosphanyl)phenyl with a suitable halogenated precursor under inert conditions.

    Introduction of the trifluoromethyl groups: This step involves the use of trifluoromethylating agents to introduce the trifluoromethyl groups onto the phenyl ring.

    Coupling with the sulfinamide moiety: The final step involves coupling the intermediate with a sulfinamide derivative under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfinamide moiety.

    Substitution: The trifluoromethyl groups and phosphanyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the phenyl rings.

Scientific Research Applications

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its combination of trifluoromethyl groups, phosphanyl group, and sulfinamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C28H38F6NOPS

Molecular Weight

581.6 g/mol

IUPAC Name

N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-ditert-butylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C28H38F6NOPS/c1-24(2,3)37(25(4,5)6)22-14-12-11-13-21(22)23(35(10)38(36)26(7,8)9)18-15-19(27(29,30)31)17-20(16-18)28(32,33)34/h11-17,23H,1-10H3/t23-,38?/m0/s1

InChI Key

BELUDLNVUMPTFA-WLSFXFSBSA-N

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(C)S(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(C)S(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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